2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile
Overview
Description
2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound featuring a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo framework imparts unique chemical and physical properties, making it a valuable target for synthetic and theoretical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile typically involves the formation of the azabicyclo structure followed by the introduction of the phenylmethyl and carbonitrile groups. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. The process may also involve continuous flow chemistry to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylmethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile involves its interaction with molecular targets, which may include enzymes, receptors, or other biomolecules. The azabicyclo structure allows for specific binding interactions, potentially leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares the azabicyclo framework but lacks the phenylmethyl and carbonitrile groups.
Bicyclo[3.1.1]heptane derivatives: These compounds have similar bicyclic structures but different substituents, leading to varied chemical and physical properties.
Uniqueness
2-(Phenylmethyl)-2-azabicyclo[311]heptane-1-carbonitrile is unique due to the combination of the azabicyclo framework with the phenylmethyl and carbonitrile groups
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14-8-13(9-14)6-7-16(14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHDGYPHYQWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1C2)C#N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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